molecular formula C14H14FNO3S B6375253 5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol CAS No. 1261972-69-3

5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol

Cat. No.: B6375253
CAS No.: 1261972-69-3
M. Wt: 295.33 g/mol
InChI Key: OLWJHPQZDSZAGW-UHFFFAOYSA-N
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Description

5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phenyl ring substituted with a dimethylsulfamoyl group and a fluorine atom, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where substituents on the phenyl ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol exerts its effects involves its interaction with specific molecular targets. The dimethylsulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can also influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol is unique due to the specific combination of its substituents, which confer distinct chemical properties. The presence of both a dimethylsulfamoyl group and a fluorine atom allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3-fluoro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)14-5-3-4-10(8-14)11-6-12(15)9-13(17)7-11/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWJHPQZDSZAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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